molecular formula C13H16N2S B8554082 N-isobutyl-4-phenyl-1,3-thiazol-2-amine

N-isobutyl-4-phenyl-1,3-thiazol-2-amine

Cat. No. B8554082
M. Wt: 232.35 g/mol
InChI Key: TXLLFBYVXJEVOH-UHFFFAOYSA-N
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Patent
US07960369B2

Procedure details

A mixture of 2-bromo-1-phenylethanone (4.0 g), N-isobutylthiourea (2.60 g) and N,N-dimethylformamide (15 mL) was stirred at room temperature for 1 hr. The reaction mixture was poured into saturated aqueous sodium hydrogencarbonate, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was concentrated, and the residue was purified by silica gel column chromatography with ethyl acetate-hexane (gradient of 1:9 to 2:1 by volume ratio) to give the title compound (3.30 g, 71%) as a yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[CH2:11]([NH:15][C:16]([NH2:18])=[S:17])[CH:12]([CH3:14])[CH3:13].C(=O)([O-])O.[Na+]>CN(C)C=O>[CH2:11]([NH:15][C:16]1[S:17][CH:2]=[C:3]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:18]=1)[CH:12]([CH3:14])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C(C)C)NC(=S)N
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography with ethyl acetate-hexane (gradient of 1:9 to 2:1 by volume ratio)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(C)C)NC=1SC=C(N1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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